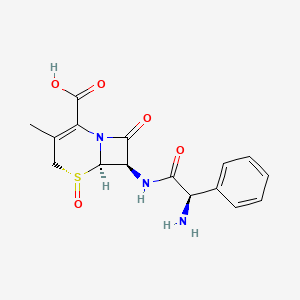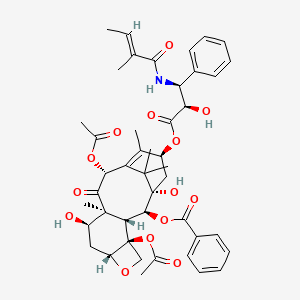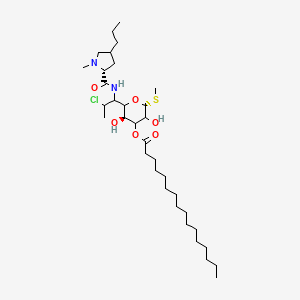
Faropenem Related Compound 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Faropenem Related Compound 1 is an impurity of Faropenem . Faropenem is an oral penem, closely related to the carbapenem class, and is used for the treatment of bacterial infections . The compound appears as a white to light brown powder .
Synthesis Analysis
The synthesis of Faropenem and its related compounds involves various chemical reactions. A synthetic method of Faropenem sodium has been reported, which replaces the allyloxy oxalyl chloride in traditional handicraft using chlorine oxalic acid to p-Nitrobenzyl .Molecular Structure Analysis
The molecular formula of Faropenem Related Compound 1 is C16H29NO4SSi . Its molecular weight is 359.56 .Chemical Reactions Analysis
Faropenem, the parent compound of Faropenem Related Compound 1, is a beta-lactam antibiotic. Like other beta-lactam antibiotics, it acts by inhibiting the synthesis of bacterial cell walls . It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria .科学的研究の応用
Antibacterial Activity
Faropenem, a new oral beta-lactam agent with a penem structure, demonstrates significant in vitro activity against a broad range of pathogens, including aerobic and anaerobic bacteria. Studies have shown its efficacy against skin and soft tissue infections from animal and human bites, inhibiting a majority of aerobic isolates, including all Pasteurella spp. and Eikenella corrodens, and most anaerobic isolates at low concentrations (Goldstein et al., 2002). Faropenem is also effective against lower respiratory tract pathogens, displaying susceptibility patterns comparable to other beta-lactams and fluoroquinolones for pathogens like Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis (Walsh et al., 2003).
Pharmacokinetics
Population pharmacokinetics of faropenem have been studied in healthy human volunteers and patients. These studies have revealed that faropenem exhibits high stability to beta-lactamase and strong antibacterial activity against gram-positive and gram-negative bacteria, except for Pseudomonas aeruginosa and anaerobic bacteria (Hirooka et al., 2005).
Antimicrobial Properties
Comparative studies on the antimicrobial properties of faropenem against anaerobic pathogens involved in systemic infections have demonstrated its high activity and bactericidal properties against beta-lactamase-positive and -negative anaerobes, with significant post-antibiotic effects (Milazzo et al., 2003).
Cross-Resistance Concerns
Research indicates potential concerns for the development of carbapenem cross-resistance due to structural similarities between faropenem and carbapenems. Studies have examined if in vitro development of faropenem resistance in Escherichia coli isolates would result in cross-resistance to carbapenems, particularly in isolates producing CTX-M-15 type extended spectrum beta-lactamase (ESBL) enzymes (Gandra et al., 2020).
Effectiveness Against Tuberculosis
Recent studies have shown that faropenem is a potential candidate for alternative therapy of drug-resistant tuberculosis. Its ability to efficiently kill Mycobacterium tuberculosis, even in the absence of clavulanate, and its superior activity against nongrowing but metabolically active cells make it a promising candidate for tuberculosis therapy (Dhar et al., 2014).
Binding Affinities and Morphological Impact
Faropenem demonstrates high binding affinity to high-molecular-weight penicillin-binding proteins (PBPs) but low affinity to low-molecular-weight PBPs. This affinity is reflected in its pronounced bactericidal effect, causing morphological changes in both gram-positive and gram-negative bacteria (Dalhoff et al., 2003).
Safety And Hazards
特性
CAS番号 |
106560-32-1 |
|---|---|
製品名 |
Faropenem Related Compound 1 |
分子式 |
C16H29NO4SSi |
分子量 |
359.56 |
外観 |
White to light brown powder |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
(2R)- 2-Furancarbothioic acid, tetrahydro-, S-[(2R,3S)-3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-4-oxo-2-azetidinyl] ester; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B601413.png)
![(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine](/img/structure/B601415.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B601416.png)


![6-[4-(1-Cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one](/img/structure/B601419.png)



